molecular formula C20H25ClN4OS B4549204 1-(3-Chlorophenyl)-3-[2-[4-(4-methylsulfanylphenyl)piperazin-1-yl]ethyl]urea

1-(3-Chlorophenyl)-3-[2-[4-(4-methylsulfanylphenyl)piperazin-1-yl]ethyl]urea

Cat. No.: B4549204
M. Wt: 405.0 g/mol
InChI Key: LGMMZYPDEIOUJN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[2-[4-(4-methylsulfanylphenyl)piperazin-1-yl]ethyl]urea is a complex organic compound that features a chlorophenyl group, a methylsulfanylphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-[2-[4-(4-methylsulfanylphenyl)piperazin-1-yl]ethyl]urea typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Attachment of the Methylsulfanylphenyl Group: The piperazine intermediate is then reacted with 4-(4-methylsulfanylphenyl)chloride in the presence of a base to form the desired piperazine derivative.

    Formation of the Urea Linkage: The final step involves reacting the piperazine derivative with 3-chlorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-[2-[4-(4-methylsulfanylphenyl)piperazin-1-yl]ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[2-[4-(4-methylsulfanylphenyl)piperazin-1-yl]ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[2-[4-(4-methylsulfanylphenyl)piperazin-1-yl]ethyl]urea is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring and the urea linkage may play crucial roles in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorophenyl)-3-[2-[4-(4-methylsulfanylphenyl)piperazin-1-yl]ethyl]urea is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[4-(4-methylsulfanylphenyl)piperazin-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4OS/c1-27-19-7-5-18(6-8-19)25-13-11-24(12-14-25)10-9-22-20(26)23-17-4-2-3-16(21)15-17/h2-8,15H,9-14H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMMZYPDEIOUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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